molecular formula C14H15N3O4 B5803424 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid

Número de catálogo B5803424
Peso molecular: 289.29 g/mol
Clave InChI: QLPRFLJFEZHJGQ-OQLLNIDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid, also known as OPC-41061, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to be a potent inhibitor of the enzyme squalene synthase, which is a key enzyme in the cholesterol biosynthesis pathway.

Mecanismo De Acción

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid is a potent inhibitor of squalene synthase, which is a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the conversion of farnesyl pyrophosphate to squalene, which is a precursor to cholesterol. By inhibiting squalene synthase, this compound reduces the production of cholesterol and other downstream products of the cholesterol biosynthesis pathway.
Biochemical and Physiological Effects
This compound has been shown to reduce serum cholesterol levels in animal models, as well as inhibit the development of atherosclerosis. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of this compound are still being investigated.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid is its potency as a squalene synthase inhibitor. Additionally, this compound has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is its relatively low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound.

Direcciones Futuras

There are several future directions for the study of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid. One area of research is the development of more efficient synthesis methods for the compound, which could increase its availability for lab experiments. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications for hypercholesterolemia, atherosclerosis, and cancer. Finally, the development of more potent and selective squalene synthase inhibitors could lead to the discovery of new therapeutic agents for a variety of diseases.

Métodos De Síntesis

The synthesis of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid involves several steps, starting with the reaction of 4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(1-pyrrolidinyl)acetohydrazide to form the hydrazone intermediate. Finally, the hydrazone intermediate is reacted with acetic anhydride to yield this compound. The yield of this synthesis method is reported to be around 60%.

Aplicaciones Científicas De Investigación

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and atherosclerosis. In animal models, this compound has been shown to reduce serum cholesterol levels and inhibit the development of atherosclerosis. Additionally, this compound has been investigated for its potential in the treatment of cancer, as squalene synthase has been shown to be upregulated in several types of cancer.

Propiedades

IUPAC Name

4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(13(19)17-7-1-2-8-17)16-15-9-10-3-5-11(6-4-10)14(20)21/h3-6,9H,1-2,7-8H2,(H,16,18)(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRFLJFEZHJGQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.